molecular formula C14H21N3O5 B5000379 4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol

4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol

Cat. No.: B5000379
M. Wt: 311.33 g/mol
InChI Key: BANWZFVZELWXHA-UHFFFAOYSA-N
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Description

The compound “4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol” is a complex organic molecule. It contains a phenol group (a benzene ring with a hydroxyl group), a nitro group (NO2), a methoxy group (OCH3), and a piperazine ring (a six-membered ring with two nitrogen atoms). Each of these groups contributes to the overall properties of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, nitration of phenol can introduce a nitro group, while a Williamson ether synthesis could introduce a methoxy group . The piperazine ring could potentially be introduced through a reaction with a suitable diamine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the nitro group could potentially introduce some polarity into the molecule, while the piperazine ring could add some three-dimensionality to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro and hydroxyl groups, both of which are quite reactive. The nitro group could potentially undergo reduction reactions to form amines, while the hydroxyl group could participate in a variety of reactions, including esterification and ether formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar nitro and hydroxyl groups could increase its solubility in polar solvents, while the piperazine ring could potentially influence its boiling and melting points .

Safety and Hazards

As with any chemical compound, handling “4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol” would require appropriate safety precautions. Nitrophenols, for example, are generally considered toxic and can be harmful if ingested or inhaled .

Future Directions

The study of nitrophenol derivatives is an active area of research, with potential applications in medicine, agriculture, and other fields . Further studies could explore the synthesis, properties, and potential uses of this specific compound.

Properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5/c1-22-13-9-11(8-12(14(13)19)17(20)21)10-16-4-2-15(3-5-16)6-7-18/h8-9,18-19H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANWZFVZELWXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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